2-(Butylsulfanyl)-5-chlorobenzonitrile

Description

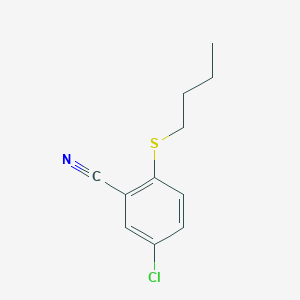

2-(Butylsulfanyl)-5-chlorobenzonitrile is a benzonitrile derivative featuring a butylsulfanyl (-S-C₄H₉) substituent at the 2-position and a chlorine atom at the 5-position of the aromatic ring. This compound is primarily utilized as a synthetic intermediate in organic chemistry and pharmaceutical research. Its structure combines electron-donating sulfur lone pairs from the butylsulfanyl group with the electron-withdrawing effects of the nitrile (-CN) and chlorine substituents, creating a unique electronic profile that influences reactivity and interaction with other molecules. Commercial availability is confirmed via CymitQuimica, which lists the compound at prices ranging from €376.00 (50 mg) to €1,026.00 (500 mg), indicating its role as a specialized building block in synthesis .

Properties

IUPAC Name |

2-butylsulfanyl-5-chlorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNS/c1-2-3-6-14-11-5-4-10(12)7-9(11)8-13/h4-5,7H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSLUGBJEQIXOPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCSC1=C(C=C(C=C1)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Butylsulfanyl)-5-chlorobenzonitrile typically involves the reaction of 5-chlorobenzonitrile with butylthiol in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(Butylsulfanyl)-5-chlorobenzonitrile can undergo various chemical reactions, including:

Oxidation: The butylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The nitrile group can be reduced to form amines.

Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium amide or potassium thiolate.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted benzonitriles depending on the nucleophile used.

Scientific Research Applications

2-(Butylsulfanyl)-5-chlorobenzonitrile has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme inhibition and as a probe in biochemical assays.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(Butylsulfanyl)-5-chlorobenzonitrile exerts its effects depends on the specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically involve interactions with nucleophilic sites on proteins or other biomolecules.

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogues

Reactivity and Functional Group Analysis

2-(Bromomethyl)-5-chlorobenzonitrile

- The bromomethyl group acts as a superior leaving group compared to butylsulfanyl, enabling facile nucleophilic substitution reactions. This makes it valuable in alkylation or cross-coupling reactions. The bromine atom’s electronegativity further polarizes the aromatic ring, enhancing electrophilic susceptibility at specific positions .

2-(3-Amino-1H-pyrazol-1-yl)-5-chlorobenzonitrile The amino-pyrazole substituent introduces hydrogen-bonding capability, improving solubility in polar solvents. This property is advantageous in drug design, where bioavailability is critical. In contrast, the butylsulfanyl group increases lipophilicity, favoring membrane permeability in biological systems .

2-Chloro-5-nitrobenzonitrile The nitro group (-NO₂) strongly deactivates the aromatic ring via electron withdrawal, reducing reactivity toward electrophilic substitution. This contrasts with the butylsulfanyl group’s electron-donating nature, which activates the ring for electrophilic attacks. Such differences dictate divergent synthetic pathways, such as nitration vs. sulfonation .

Broader Context of Sulfur-Containing Analogues

Compounds like the Schiff bases derived from 2,5-bis-(butylsulfanyl)-2,3-dihydro-4H-pyran-2-carbaldehyde () demonstrate the versatility of butylsulfanyl groups in stabilizing ligands for coordination chemistry. Similarly, the RAFT agent 2-(((butylsulfanyl)carbothioyl)sulfanyl)propanoic acid () highlights sulfur’s role in controlled polymerization, though its application differs from the target compound’s synthetic uses .

Biological Activity

2-(Butylsulfanyl)-5-chlorobenzonitrile, also known by its CAS number 1249077-64-2, is an organic compound that has garnered attention for its potential biological activities. This compound features a butylsulfanyl group and a chlorobenzonitrile moiety, which contribute to its chemical reactivity and biological interactions. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, applications in research, and relevant case studies.

- Molecular Formula : C11H12ClNS

- Molecular Weight : 227.74 g/mol

- IUPAC Name : 2-butylsulfanyl-5-chlorobenzonitrile

The biological activity of this compound is primarily attributed to its interactions with various enzymes and receptors. The compound may act as an enzyme inhibitor or modulator, affecting biochemical pathways critical for cellular function. Specifically, it can interact with nucleophilic sites on proteins, leading to alterations in enzymatic activity and cellular processes.

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound:

Case Studies and Research Findings

-

Enzyme Inhibition Studies :

- In biochemical assays, this compound demonstrated significant inhibition of specific enzymes involved in metabolic processes. This suggests its potential role in drug development targeting metabolic disorders.

-

Cellular Assays :

- Research involving cell lines indicated that this compound could alter cell proliferation rates, potentially through modulation of signaling pathways linked to growth factors.

- Toxicological Assessments :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.